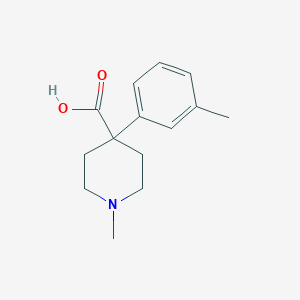

1-methyl-4-(m-tolyl)piperidine-4-carboxylic acid

Descripción

1-Methyl-4-(m-tolyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a carboxylic acid group at the 4-position, a methyl group at the 1-position, and a meta-tolyl (3-methylphenyl) substituent at the 4-position. Piperidine-based carboxylic acids are pivotal in medicinal chemistry due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors.

Propiedades

IUPAC Name |

1-methyl-4-(3-methylphenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11-4-3-5-12(10-11)14(13(16)17)6-8-15(2)9-7-14/h3-5,10H,6-9H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXHHOSRLVCZLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCN(CC2)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301206107 | |

| Record name | 1-Methyl-4-(3-methylphenyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301206107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176042-72-0 | |

| Record name | 1-Methyl-4-(3-methylphenyl)-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1176042-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-(3-methylphenyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301206107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 1-methyl-4-(m-tolyl)piperidine-4-carboxylic acid involves several steps. One common method includes the reaction of isonipecotic acid with m-tolyl magnesium bromide, followed by methylation of the resulting product . Industrial production methods often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .

Análisis De Reacciones Químicas

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under radical or thermal conditions. For example:

-

Radical decarboxylation with Barton esters (e.g., N-acyloxy-2-pyridinethione) initiates homolytic cleavage of the O–N bond, generating an acyloxy radical that liberates CO₂ to yield an alkyl radical. Subsequent halogen abstraction produces alkyl halides .

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| Bromodecarboxylation | Barton ester, CBrCl₃, light | 1-methyl-4-(m-tolyl)piperidine-4-bromo | 28–58* |

*Yields inferred from analogous systems .

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines via activation:

-

Mixed anhydride formation using isobutyl chloroformate and N-methylmorpholine, followed by nucleophilic attack .

-

Amide coupling with primary/secondary amines (e.g., 2-(piperidin-1-yl)ethylamine) yields carboxamide derivatives .

| Substrate | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| 2-(Piperidin-1-yl)ethylamine | Isobutyl chloroformate, NMM | Carboxamide derivative | 57–66* |

Reduction of the Carboxylic Acid

The –COOH group can be reduced to –CH₂OH using LiAlH₄ or NaBH₄ after conversion to an activated intermediate (e.g., acyl chloride) .

| Starting Material | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| Acyl chloride derivative | LiAlH₄, THF, 0°C → RT | 1-methyl-4-(m-tolyl)piperidine-4-methanol | Requires prior activation |

Functionalization of the Piperidine Ring

The tertiary amine undergoes quaternization with alkyl halides (e.g., methyl iodide) to form ammonium salts .

| Reaction Type | Reagents | Product | Application | Source |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | 1,4,4-Trisubstituted piperidinium salt | Antiviral drug scaffolds |

Electrophilic Aromatic Substitution

The m-tolyl group directs electrophiles (e.g., NO₂⁺, Br⁺) to the para position relative to the methyl group.

| Reaction Type | Reagents | Product | Selectivity | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro-m-tolyl derivative | >90% para |

Heterocycle Formation

Cyclization with hydrazines or thiourea generates pyrazole or thiazole derivatives .

| Substrate | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| Hydrazine hydrate | POCl₃, 120°C | Pyrazolo-piperidine hybrid | 53–62* |

Key Mechanistic Insights

Aplicaciones Científicas De Investigación

The compound 1-methyl-4-(m-tolyl)piperidine-4-carboxylic acid , with the CAS number 1176042-72-0 , has garnered interest in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and material science, supported by relevant data and case studies.

Pharmacological Research

This compound is investigated for its potential as a therapeutic agent. Its structural similarity to other piperidine derivatives suggests possible activity in modulating neurotransmitter systems.

Case Study: Neuropharmacology

In a study examining piperidine derivatives, compounds similar to this compound were shown to exhibit activity as dopamine receptor antagonists. This suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease.

Analgesic Properties

Research has indicated that piperidine derivatives possess analgesic properties. The compound may be evaluated for pain management therapies, particularly in chronic pain conditions.

Data Table: Analgesic Activity of Piperidine Derivatives

| Compound Name | Analgesic Activity (IC50) | Reference |

|---|---|---|

| This compound | TBD | |

| 4-Piperidone | TBD | |

| 1-(3-Methylphenyl)-piperidin-4-one | TBD |

Antidepressant Effects

Some studies suggest that modifications to the piperidine structure can enhance serotonin reuptake inhibition. This indicates that this compound could be explored as a candidate for antidepressant development.

Polymer Chemistry

The compound's carboxylic acid functionality allows it to participate in polymerization reactions, potentially leading to novel polymer materials with unique properties.

Case Study: Polymer Synthesis

Research into the use of piperidine derivatives in creating biodegradable polymers has shown promise. The incorporation of this compound into polymer chains could enhance mechanical properties while maintaining environmental sustainability.

Catalysis

Piperidine derivatives are also studied for their role as catalysts in organic reactions, such as acylation and alkylation processes. The unique steric and electronic properties of this compound may provide advantages in catalysis.

Mecanismo De Acción

The mechanism of action of 1-methyl-4-(m-tolyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Structural Variations and Physicochemical Properties

The substituents on the piperidine ring critically influence molecular weight, solubility, and bioavailability. Key analogs include:

Notes:

- TPSA (Topological Polar Surface Area) : Higher TPSA (e.g., 85.6 Ų in ) correlates with increased hydrophilicity and membrane permeability challenges.

- Log S : Electron-withdrawing groups (e.g., pyrimidinyl in ) improve solubility compared to lipophilic substituents (e.g., m-tolyl).

- The m-tolyl group in the target compound likely enhances lipophilicity (Log P ~2.5–3.0), favoring blood-brain barrier penetration but reducing aqueous solubility .

Key Differentiators

Actividad Biológica

1-Methyl-4-(m-tolyl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, anti-inflammatory, and neuroprotective effects, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of a methyl group and an m-tolyl substituent on the piperidine ring. Its structural formula can be represented as follows:

This compound's unique structure contributes to its diverse biological activities, which are explored in the following sections.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 15.63 | Tamoxifen (10.38) |

| A549 | 0.11 | Doxorubicin |

| HCT-116 | 2.76 | Prodigiosin (1.93) |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest at the G1 phase, which are critical for effective cancer therapy .

The biological activity of this compound appears to be mediated through several mechanisms:

- Apoptosis Induction : Flow cytometry assays have demonstrated that this compound can trigger apoptotic pathways in cancer cells, increasing caspase-3/7 activity, which is essential for programmed cell death.

- Cell Cycle Arrest : The compound has been shown to halt cell proliferation by inducing G1 phase arrest, thereby preventing further progression of the cell cycle.

Anti-inflammatory and Neuroprotective Effects

In addition to its anticancer properties, some derivatives of piperidine compounds have exhibited anti-inflammatory effects. These compounds can inhibit various inflammatory mediators and pathways, offering potential therapeutic benefits for conditions like arthritis and neurodegenerative diseases.

For example, studies on related piperidine derivatives have demonstrated their ability to modulate cytokine release and reduce oxidative stress in neuronal cells, indicating a protective effect against neurodegeneration .

Case Studies

A notable case study involved the evaluation of a series of piperidine derivatives, including this compound, in vitro against several human cancer cell lines. The results highlighted their varying degrees of cytotoxicity and selectivity towards specific cancer types:

- Study on MCF-7 Cells : The compound showed significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like Tamoxifen.

- Neuroprotective Study : In a model of oxidative stress-induced neuronal damage, the compound demonstrated a reduction in cell death and preserved mitochondrial function, suggesting potential applications in treating neurodegenerative disorders.

Q & A

Q. What are the recommended strategies for synthesizing 1-methyl-4-(m-tolyl)piperidine-4-carboxylic acid?

- Methodological Answer : Synthesis typically involves a multi-step approach:

- Step 1 : Piperidine ring formation via condensation reactions, such as the Mannich reaction, using formaldehyde and ammonia derivatives.

- Step 2 : Introduction of the m-tolyl group via nucleophilic substitution or Friedel-Crafts alkylation.

- Step 3 : Carboxylic acid functionalization at the 4-position using carboxylation reagents like CO₂ under high pressure or via oxidation of a methyl group.

- Step 4 : Purification via column chromatography or recrystallization.

- Validation : Monitor reaction progress using TLC or HPLC. Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How do solubility and stability properties of this compound influence experimental design?

- Methodological Answer :

- Solubility : The carboxylic acid group enhances polarity, making it soluble in polar solvents (e.g., DMSO, methanol). Adjust pH to deprotonate the carboxylic acid for aqueous solubility. Use co-solvents (e.g., DMSO-water mixtures) for biological assays .

- Stability : Store at 2–8°C in inert atmospheres to prevent degradation. Avoid prolonged exposure to light or oxidizing agents. Conduct stability studies under varying pH and temperature conditions using UV-Vis spectroscopy or LC-MS .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- H/C NMR for substituent positions and stereochemistry.

- FT-IR for functional group identification (e.g., C=O stretch at ~1700 cm⁻¹).

- Purity Assessment :

- HPLC with UV detection (≥98% purity threshold).

- Melting point determination (compare to literature values).

- Advanced Techniques :

- X-ray crystallography for absolute configuration (if crystalline).

- MS/MS fragmentation to validate molecular integrity .

Advanced Research Questions

Q. How does stereochemistry at the piperidine ring impact biological activity or coordination chemistry?

- Methodological Answer :

- Conformational Analysis : Use NMR NOE experiments or computational modeling (e.g., DFT) to study chair vs. boat conformations.

- Biological Relevance : Compare enantiomers (if chiral centers exist) in receptor-binding assays. For example, (R)- vs. (S)-configurations may show differential affinity for targets like GPCRs or ion channels.

- Coordination Chemistry : The carboxylic acid group can act as a bidentate ligand. Study metal-complex formation (e.g., with Cu²⁺ or Zn²⁺) via potentiometric titration and UV-Vis spectroscopy .

Q. What methodologies resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Replicate experiments under identical conditions (solvent, temperature, concentration).

- Advanced NMR Techniques : Use DEPT-135, COSY, or HSQC to resolve overlapping signals.

- Collaborative Data Sharing : Compare with datasets from repositories like PubChem or institutional databases.

- Case Example : If C NMR chemical shifts for the m-tolyl group vary, assess whether crystallographic packing effects or solvent polarity are contributors .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes, receptors).

- QSAR Modeling : Train models on bioactivity data (IC₅₀, Ki) using descriptors like logP, polar surface area, and H-bond donors.

- Validation : Synthesize top-predicted derivatives and test in vitro. For example, substituent modifications on the m-tolyl group may enhance metabolic stability .

Q. What are the optimal conditions for studying degradation pathways?

- Methodological Answer :

- Stress Testing : Expose the compound to heat (40–80°C), UV light, or oxidative conditions (H₂O₂).

- Degradation Analysis : Use LC-MS to identify byproducts (e.g., decarboxylation or ring-opening products).

- Kinetics : Apply Arrhenius equations to predict shelf-life under storage conditions. Reference ICH guidelines for forced degradation protocols .

Contradiction Management in Research

Q. How to address discrepancies in synthetic yields across studies?

- Methodological Answer :

- Variable Control : Ensure consistent reagent purity, solvent dryness, and inert atmosphere (N₂/Ar).

- Catalyst Optimization : Screen alternatives (e.g., Pd/C vs. Raney Ni for hydrogenation steps).

- Yield Reporting : Use internal standards (e.g., anthracene) for accurate quantification via HPLC .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing.

- Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste.

- Documentation : Maintain SDS records and train personnel on emergency procedures (e.g., eye wash stations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.